(1R)-5-tert-Butyl-2,3-dihydro-1H-inden-1-amine
Overview
Description
(1R)-5-tert-Butyl-2,3-dihydro-1H-inden-1-amine is a chiral amine that is part of a broader class of bioactive molecules, which includes amino acids and pharmaceutical agents. Chiral amines are essential in the development of various biological applications such as click chemistry, diversity-oriented synthesis, peptide isosteres, and the development of protease inhibitors for drug candidates and imaging agents .
Synthesis Analysis
The synthesis of chiral amines like (1R)-5-tert-Butyl-2,3-dihydro-1H-inden
Scientific Research Applications
Synthesis and Chemical Reactions
Organic Synthesis
The compound has been utilized in the synthesis of various organic structures. For instance, it has been involved in Diels-Alder reactions, serving as a versatile building block in organic chemistry. These reactions are fundamental for constructing complex molecules, indicating the compound's significance in synthetic organic chemistry (Padwa, Brodney & Lynch, 2003).
Catalyst-Free Synthesis
It has been used in a three-component reaction involving an aromatic aldehyde and tert-butyl 2,4-dioxopiperidine-1-carboxylate, resulting in the formation of fused tetracyclic heterocycles. This synthesis does not require a catalyst and proceeds at high yields, demonstrating the compound's potential in facilitating complex chemical reactions (Li, Mu, Li, Liu & Wang, 2013).
Intermediary in Asymmetric Synthesis
The compound has been used as an intermediate in the asymmetric synthesis of amines. This highlights its role in producing chiral molecules, which are crucial in pharmaceuticals and materials science (Ellman, Owens & Tang, 2002).
Complex Formation in Material Science
It has been involved in the formation of complex structures, such as zirconium(IV) compounds. These structures are studied for their unique chemical and physical properties, indicating the compound's application in material science and nanotechnology (Gallucci, Gentil, Pirio, Meunier, Gallou & Paquette, 2003).
Biochemical and Medical Applications
DNA/Protein Binding and Anticancer Activity
Research has investigated the binding efficiency of certain complexes involving this compound with DNA and proteins. These interactions are essential for understanding the compound's potential in biomedical applications, such as drug design and cancer therapy (Mukhopadhyay, Gupta, Paitandi, Rana, Sharma, Koch, Rana, Hundal & Pandey, 2015).
Antitumor Activity
A specific derivative of the compound has been synthesized and shown to possess antitumor activity. Its structure and activity against the Hela cell line have been studied, providing insights into its potential therapeutic applications (叶姣, 谢选青, 李康明, 刘永超, 孙利 & 胡艾希, 2015).
Safety And Hazards
This includes information on the compound’s toxicity, flammability, and environmental impact. It may also include precautions that should be taken when handling the compound.
Future Directions
This could involve potential applications of the compound, areas of research that could be explored, and ways that the synthesis of the compound could be improved.
properties
IUPAC Name |
(1R)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-13(2,3)10-5-6-11-9(8-10)4-7-12(11)14/h5-6,8,12H,4,7,14H2,1-3H3/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRVCRJPCWMDQT-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC2=C(C=C1)[C@@H](CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101204193 | |
Record name | (1R)-5-(1,1-Dimethylethyl)-2,3-dihydro-1H-inden-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101204193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-5-tert-Butyl-2,3-dihydro-1H-inden-1-amine | |
CAS RN |
808756-83-4 | |
Record name | (1R)-5-(1,1-Dimethylethyl)-2,3-dihydro-1H-inden-1-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=808756-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R)-5-(1,1-Dimethylethyl)-2,3-dihydro-1H-inden-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101204193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine >99% e.e. | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods IV
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